2-Isopropoxy-6-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

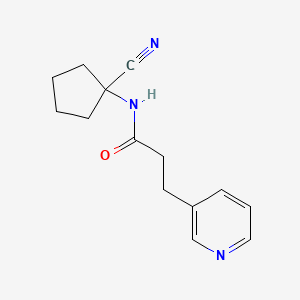

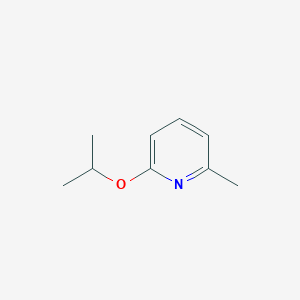

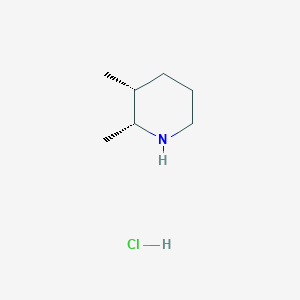

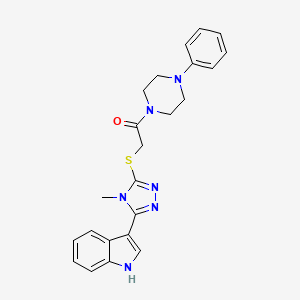

2-Isopropoxy-6-methylpyridine is a chemical compound with the CAS Number: 1395039-68-5 . It has a molecular weight of 151.21 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 .Chemical Reactions Analysis

This compound, like other organoboron compounds, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is a notable reaction involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.21 .Wissenschaftliche Forschungsanwendungen

Electrophoretic Separation

- Optimization of pH in Electrophoretic Separation: A study on the separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, found improved separation through the use of cationic surfactants to suppress electroosmotic flow. This research highlights the importance of pH optimization in free solution capillary electrophoresis for compounds like 2-Isopropoxy-6-methylpyridine (Wren, 1991).

Retinoprotective Effects

- Retinoprotective Effect of Pyridine Derivatives: A study on the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound structurally related to this compound, showed potential in preventing ischemic injuries in a rat model. This could indicate a similar potential for related compounds (Peresypkina et al., 2020).

Reactive Intermediates in Organic Chemistry

- Stabilized Reactive Intermediates: Research on the enhanced dienophilicity of various pyridyne analogues, including attempts to generate 6-isopropoxy-2,3-pyridyne from related compounds, provides insights into the reactivity and potential applications of this compound in synthetic chemistry (Connon & Hegarty, 2004).

Marine-Derived Fungal Compounds

- Discovery of Pyridine Derivatives from Marine Fungi: A study identified several 6-methylpyridinone derivatives from a marine fungus. This highlights the potential for this compound analogues in natural product chemistry and drug discovery (Chen et al., 2017).

Hydrodenitrogenation Studies

- Hydrodenitrogenation of Methylpyridines: Research on the hydrodenitrogenation of 2-methylpyridine and its intermediates provides insights into the chemical behavior of pyridine derivatives under industrial catalytic processes, which could be relevant for compounds like this compound (Wang, Liang, & Prins, 2007).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .

Mode of Action

In the context of the SM coupling, 2-Isopropoxy-6-methylpyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the sm coupling reaction , which is a key process in the synthesis of many organic compounds. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

The safety data sheet for 2-Isopropoxy-6-methylpyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

The future directions for 2-Isopropoxy-6-methylpyridine are promising. It holds immense potential in scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The Suzuki–Miyaura coupling, in particular, is a reaction that has been widely applied and continues to be a focus of research .

Eigenschaften

IUPAC Name |

2-methyl-6-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPSSQGAHKQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)

![2-chloro-N-[1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2952284.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)